molecular formula C14H15N2O+ B015799 2-Methyl Harmine CAS No. 21236-68-0

2-Methyl Harmine

Cat. No.: B015799
CAS No.: 21236-68-0
M. Wt: 227.28 g/mol
InChI Key: SNPOLGTUMADPOR-UHFFFAOYSA-O
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Description

7-methoxy-1,2-dimethyl-9H-pyrido[3,4-b]indol-2-ium is a heterocyclic compound that belongs to the indole family. This compound is known for its unique structure, which includes a pyridoindole core with methoxy and dimethyl substituents. It has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methoxy-1,2-dimethyl-9H-pyrido[3,4-b]indol-2-ium typically involves the construction of the indole core followed by the introduction of the methoxy and dimethyl groups. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 2-methyl-3-nitroaniline with methoxyacetaldehyde under acidic conditions can yield the desired indole derivative .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

7-methoxy-1,2-dimethyl-9H-pyrido[3,4-b]indol-2-ium undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the indole core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are used under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

7-methoxy-1,2-dimethyl-9H-pyrido[3,4-b]indol-2-ium has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-methoxy-1,2-dimethyl-9H-pyrido[3,4-b]indol-2-ium involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

    7-methoxy-1-methyl-9H-pyrido[3,4-b]indole: This compound shares a similar core structure but lacks one of the dimethyl groups.

    1,2-dimethyl-9H-pyrido[3,4-b]indol-2-ium-7-ol: This compound has a hydroxyl group instead of a methoxy group.

Uniqueness

7-methoxy-1,2-dimethyl-9H-pyrido[3,4-b]indol-2-ium is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy and dimethyl groups contribute to its stability and reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

7-methoxy-1,2-dimethyl-9H-pyrido[3,4-b]indol-2-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O/c1-9-14-12(6-7-16(9)2)11-5-4-10(17-3)8-13(11)15-14/h4-8H,1-3H3/p+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNPOLGTUMADPOR-UHFFFAOYSA-O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=[N+](C=CC2=C1NC3=C2C=CC(=C3)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N2O+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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